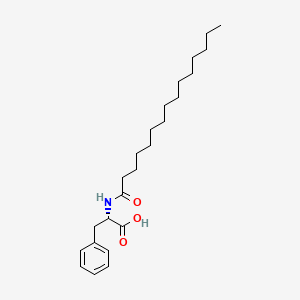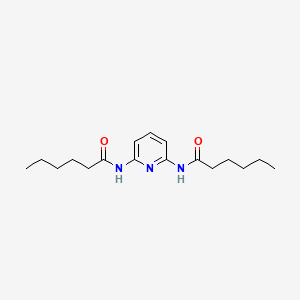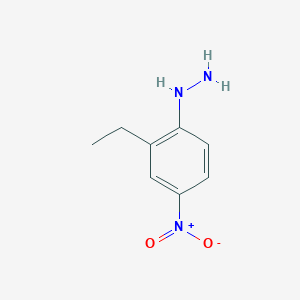
N',2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazones, which are characterized by the presence of the azomethine group (–NHN=C–).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide typically involves the condensation reaction between diphenylmethylidene hydrazine and carbothiohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Scientific Research Applications
N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’,2-Bis(diphenylmethylidene)hydrazine-1-carbothiohydrazide include:
Benzophenone azine: Known for its similar structure and properties.
1,2-Bis(diphenylmethylene)hydrazine: Another hydrazone derivative with comparable chemical behavior.
Uniqueness
Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
396689-35-3 |
|---|---|
Molecular Formula |
C27H22N4S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,3-bis(benzhydrylideneamino)thiourea |
InChI |
InChI=1S/C27H22N4S/c32-27(30-28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,30,31,32) |
InChI Key |
HYZTVPJZQPJHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)


![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)






